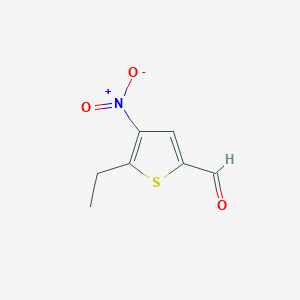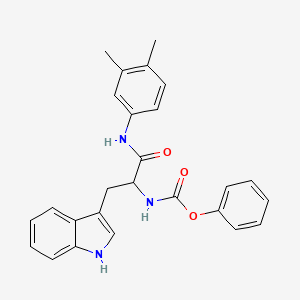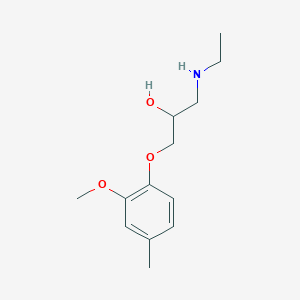![molecular formula C30H24Br2Cl2N2O2 B11543412 2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)](/img/structure/B11543412.png)
2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) is a complex organic compound characterized by its biphenyl structure with multiple substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) typically involves a multi-step process. The key steps include the formation of the biphenyl core, followed by the introduction of nitrilo and phenol groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学研究应用
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism by which 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2,2’-{(3,3’-Dimethyl-4,4’-biphenyldiyl)bis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
- 2,2’-{4,4’-Biphenyldiylbis[nitrilo(E)methylylidene-4,1-phenyleneoxy]}bis(1-(1-piperidinyl)ethanone)
Uniqueness
Compared to similar compounds, 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol) is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its bromine and chlorine atoms, along with the dimethylphenol groups, make it particularly versatile in various chemical reactions and applications.
属性
分子式 |
C30H24Br2Cl2N2O2 |
|---|---|
分子量 |
675.2 g/mol |
IUPAC 名称 |
2-bromo-6-[[4-[4-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C30H24Br2Cl2N2O2/c1-15-23(29(37)25(31)17(3)27(15)33)13-35-21-9-5-19(6-10-21)20-7-11-22(12-8-20)36-14-24-16(2)28(34)18(4)26(32)30(24)38/h5-14,37-38H,1-4H3 |
InChI 键 |
PQQCWTROYIMBMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11543331.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11543333.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11543338.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11543343.png)
![2,4-dichloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543347.png)
![3-methyl-5-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11543355.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide](/img/structure/B11543358.png)
![4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11543361.png)


![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543395.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11543402.png)

